Forsythoside I

Descripción general

Descripción

El forsitósido I es un glucósido de feniletanoides cafeoil aislado de los frutos de Forsythia suspensa (Thunb.) Vahl, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto es conocido por sus potenciales propiedades antiinflamatorias, antioxidantes y antivirales .

Aplicaciones Científicas De Investigación

El forsitósido I tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos de feniletanoides y sus derivados.

Biología: El forsitósido I se estudia por sus potenciales efectos antiinflamatorios y antioxidantes en diversos sistemas biológicos.

Medicina: Este compuesto se investiga por sus potenciales efectos terapéuticos contra las infecciones virales, la inflamación y las enfermedades relacionadas con el estrés oxidativo.

Análisis Bioquímico

Biochemical Properties

Forsythoside I interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways, as well as the expression of related cytokines and kinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to have the effects of cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection . It can regulate the expression of related cytokines and kinases, thereby influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El forsitósido I se puede extraer de las hojas de Forsythia suspensa utilizando un método de extracción asistida por ultrasonidos basado en líquidos iónicos. Este método implica el uso de líquidos iónicos de 1-alquil-3-metilimidazolio con diferentes cadenas alquílicas y aniones. Las condiciones óptimas para la extracción incluyen una concentración de solvente de 0.6 M [C6MIM]Br, una relación solvente-sólido de 15 mL/g y un tiempo de extracción de 10 minutos .

Métodos de producción industrial: La producción industrial del forsitósido I implica la separación y purificación del compuesto utilizando cromatografía de contracorriente de alta velocidad. Este proceso utiliza un sistema de solventes bifásico que consiste en acetato de etilo, etanol, ácido acético y agua en una proporción de 4:1:0.25:6 (v/v). El forsitósido I purificado se identifica luego utilizando espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones: El forsitósido I experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El forsitósido I se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos nucleófilos como el metóxido de sodio o el hidróxido de potasio.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos.

Mecanismo De Acción

El forsitósido I ejerce sus efectos a través de varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

El forsitósido I es estructuralmente similar a otros glucósidos de feniletanoides como el forsitósido A, el forsitósido B y el forsitósido C. El forsitósido I es único debido a su estructura molecular específica y su mayor contenido en Forsythia suspensa .

Compuestos similares:

- Forsitósido A

- Forsitósido B

- Forsitósido C

- Rutina

- Filirina

Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras químicas y efectos específicos .

Actividad Biológica

Forsythoside I, a bioactive compound derived from Forsythia suspensa, has garnered significant attention for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and antioxidant effects, supported by various studies and case analyses.

Chemical Structure and Classification

This compound belongs to a class of compounds known as forsythiasides, which are phenylpropanoid glycosides. These compounds are characterized by their ability to modulate various biological pathways, particularly those involved in inflammation and oxidative stress.

This compound exerts its biological effects through several key mechanisms:

-

Anti-inflammatory Activity :

- This compound inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the NF-κB signaling pathway. This pathway is crucial in regulating immune responses and inflammation.

- It has been shown to reduce the activation of TLR4/MyD88/NF-κB signaling pathways in various cell models, leading to decreased inflammatory responses in conditions such as lipopolysaccharide (LPS)-induced inflammation .

-

Neuroprotective Effects :

- This compound has demonstrated protective effects against neuronal damage in models of cerebral ischemia. It activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes like HO-1, which mitigate oxidative stress in neuronal tissues .

- Studies indicate that this compound can inhibit apoptosis and autophagy in neuronal cells under stress conditions, thereby preserving cell viability .

- Antioxidant Properties :

In Vitro Studies

Several in vitro studies have highlighted the efficacy of this compound in modulating inflammatory responses:

- Cell Culture Models : In RAW 264.7 macrophages treated with LPS, this compound significantly reduced the secretion of inflammatory cytokines and inhibited NF-κB activation .

- Neuronal Cell Lines : In PC12 cells subjected to ischemic conditions, this compound enhanced cell survival rates by inhibiting inflammatory signaling pathways .

In Vivo Studies

Research involving animal models provides further insights into the therapeutic potential of this compound:

| Study | Model | Dose | Duration | Key Findings |

|---|---|---|---|---|

| Zhang et al. (2022) | Chronic inflammation model in rats | 100 mg/kg | 10 days | Reduced serum levels of TNF-α and IL-6; improved antioxidant enzyme activity. |

| Jeong et al. (2021) | Fulminant hepatitis mice | 300 mg/kg | 6 days | Decreased liver enzymes (AST/ALT) indicating hepatoprotective effects. |

| Wang et al. (2022) | LPS-induced acute lung injury mice | 1.5 g/kg | 3 days | Lowered mRNA expression of pro-inflammatory cytokines (IL-6, TNF-α). |

Case Studies

- Acute Lung Injury : In a model of LPS-induced acute lung injury, administration of this compound led to significant reductions in lung inflammation markers and improved pulmonary function metrics .

- Neurodegenerative Models : In APP/PS1 transgenic mice used for Alzheimer's research, this compound treatment resulted in lowered levels of inflammatory markers associated with neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

Propiedades

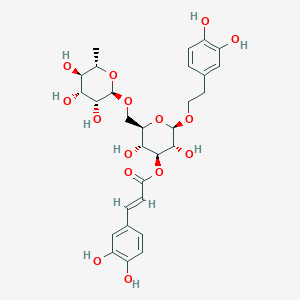

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known molecular targets of isoforsythiaside and how does it exert its effects?

A1: Isoforsythiaside has been shown to interact with several molecular targets. In the context of Alzheimer's disease, it attenuates ferroptosis and neuroinflammation by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway. [] This pathway plays a crucial role in cell survival, growth, and metabolism. Furthermore, isoforsythiaside has been found to inhibit methyltransferase-like 3 (METTL3) activity. [] METTL3 is an enzyme involved in RNA methylation, a process that influences gene expression. By inhibiting METTL3, isoforsythiaside reduces the methylation and subsequent stability of Ena/VASP-like (EVL) mRNA, ultimately leading to the suppression of renal fibrosis. []

Q2: Can you elaborate on the structural features of isoforsythiaside?

A2: Isoforsythiaside is a phenylethanoid glycoside. [] While the provided abstracts do not detail specific spectroscopic data, its molecular formula is C29H36O15 and it has a molecular weight of 612.59 g/mol. [] Further investigation into databases like PubChem or ChemSpider would be needed for comprehensive spectroscopic data.

Q3: How does isoforsythiaside contribute to the therapeutic effects of Lianhua Qingwen (LHQW)?

A3: LHQW, a traditional Chinese medicine formula, contains isoforsythiaside as one of its active components. [, ] Network pharmacology studies indicate that isoforsythiaside contributes to LHQW's efficacy against influenza virus pneumonia and novel coronavirus pneumonia by targeting proteins such as 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA). [] Molecular docking simulations suggest strong binding affinities between isoforsythiaside and these targets. []

Q4: What are the pharmacological effects of isoforsythiaside observed in in vitro and in vivo models?

A4: In vitro studies using glutamate-induced HT22 cells, a model for neuronal cell death, revealed that isoforsythiaside pretreatment increased cell viability, inhibited mitochondrial apoptosis, and decreased reactive oxygen species (ROS) production. [] It also reduced the levels of caspase-3, -8, and -9, indicating a protective effect against apoptosis. [] In vivo, isoforsythiaside administration in APPswe/PSEN1dE9 transgenic mice (a model for Alzheimer's disease) improved memory and cognitive function, reduced amyloid-beta plaque deposition, and inhibited tau phosphorylation. [] These findings suggest a potential therapeutic benefit of isoforsythiaside in neurodegenerative diseases.

Q5: Are there any established quality control methods for isoforsythiaside?

A5: Yes, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a validated method for identifying and quantifying isoforsythiaside within complex mixtures like traditional Chinese medicine formulations. [] This technique ensures accurate measurement of isoforsythiaside content and contributes to the overall quality control of preparations like compound Yuxingcao mistura, which contains isoforsythiaside. [] Additionally, single marker methods using HPLC with diode array detection (HPLC-DAD) have been developed for simultaneous determination of isoforsythiaside and other bioactive ingredients in formulations like Lianhua Qingwen capsule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.